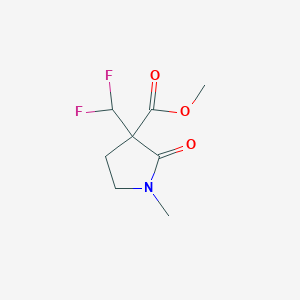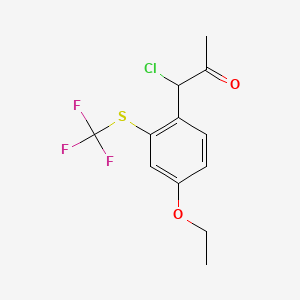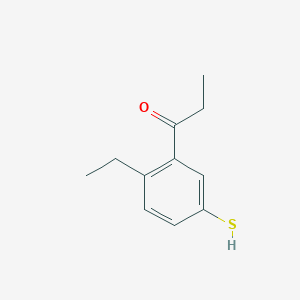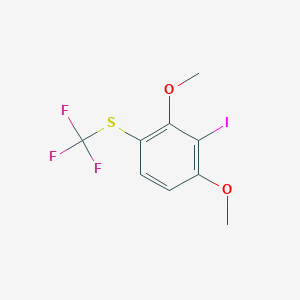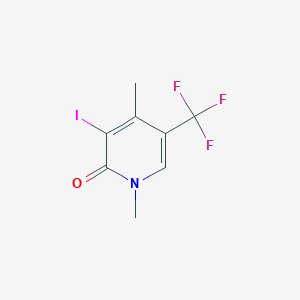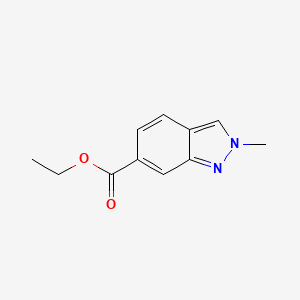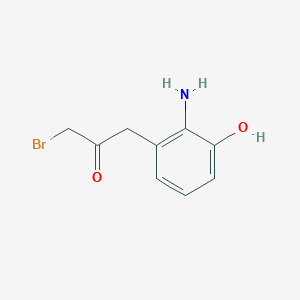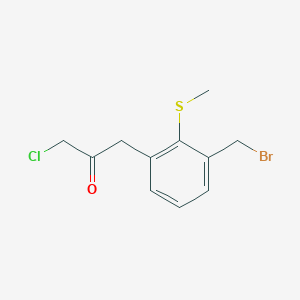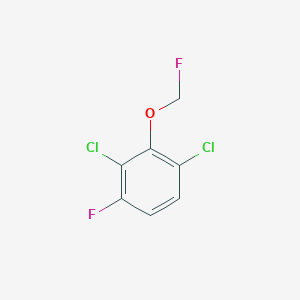
9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with a phenyl group, which is further substituted with a bromoanthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki cross-coupling reaction. For instance, 9-bromo-10-(4-methoxyphenyl)anthracene can be reacted with 4-(trifluoromethyl)phenyl boronic acid in the presence of a palladium catalyst (Pd(PPh3)4) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and automated reaction systems.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted anthracene derivatives, while oxidation can lead to anthraquinone derivatives.
Applications De Recherche Scientifique
9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole in its applications involves its ability to absorb and emit light. The anthracene moiety plays a crucial role in its photophysical behavior, allowing it to participate in processes like triplet–triplet annihilation. The carbazole core contributes to the stability and electronic properties of the molecule, facilitating its use in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion.
9-Anthraldehyde Oxime: Used in the synthesis of various cyclic and heterocyclic compounds.
Uniqueness
9-(3-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of both carbazole and anthracene moieties allows for a combination of stability and efficient light emission, making it particularly valuable in advanced material applications.
Propriétés
Formule moléculaire |
C32H20BrN |
|---|---|
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
9-[3-(10-bromoanthracen-9-yl)phenyl]carbazole |
InChI |
InChI=1S/C32H20BrN/c33-32-27-16-3-1-14-25(27)31(26-15-2-4-17-28(26)32)21-10-9-11-22(20-21)34-29-18-7-5-12-23(29)24-13-6-8-19-30(24)34/h1-20H |
Clé InChI |
YZXVTGPRVHBLPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


